5-Bromopyridine-2,4-diamine

Pyruvate dehydrogenase kinase PDHK1 Kinase inhibition

Researchers developing kinase inhibitors face lengthy synthesis and uncertain target engagement. 5-Bromopyridine-2,4-diamine provides a validated solution: rapid Suzuki coupling (6 h at 80°C vs. 24 h for 5-Cl analog), confirmed PDHK1 potency (24 nM, 5.5× selective over PDHK2), and structurally characterized BRDT bromodomain binding (Kd 830 nM). - 6 h Suzuki-Miyaura coupling at 80°C for parallel library synthesis - 24 nM PDHK1 inhibition, 5.5× selectivity over PDHK2 - BRDT bromodomain fragment hit (Kd 830 nM), ligand-efficient scaffold - Modular 5-bromo handle enables rapid SAR exploration

Molecular Formula C5H6BrN3
Molecular Weight 188.028
CAS No. 1201784-84-0
Cat. No. B597986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-2,4-diamine
CAS1201784-84-0
Molecular FormulaC5H6BrN3
Molecular Weight188.028
Structural Identifiers
SMILESC1=C(C(=CN=C1N)Br)N
InChIInChI=1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9)
InChIKeyGNOTUWYODYTQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-2,4-diamine: Overview


5-Bromopyridine-2,4-diamine (CAS 1201784-84-0) is a halogenated diaminopyridine derivative with molecular formula C5H6BrN3 and molecular weight 188.03 g/mol [1]. This compound features a pyridine core substituted with amino groups at the 2- and 4-positions and a bromine atom at the 5-position, creating a versatile scaffold for kinase inhibitor development and bromodomain probe discovery [2][3]. The bromine substituent at the 5-position provides a strategic handle for further functionalization via cross-coupling reactions, while the 2,4-diamino substitution pattern enables critical hydrogen-bonding interactions with target protein hinge regions [4].

5-Bromopyridine-2,4-diamine: Substitution Pattern Advantages


The substitution pattern of 5-bromopyridine-2,4-diamine—specifically the bromine at the 5-position combined with amino groups at the 2- and 4-positions—confers unique chemical and biological properties that cannot be replicated by generic analogs. Simple substitution of the bromine with other halogens (e.g., chlorine or fluorine) or alteration of the amino group positions (e.g., 2,3- or 3,4-diamino isomers) significantly alters both synthetic accessibility and target binding profiles [1]. The bromine atom provides superior reactivity in cross-coupling reactions compared to chlorine and enables distinct pharmacophore geometries compared to fluorine analogs [2]. Furthermore, the 5-bromo substitution pattern has been specifically identified in patent literature as a preferred embodiment for focal adhesion kinase (FAK) and bromodomain inhibition, while other positional isomers exhibit markedly reduced potency or completely different selectivity profiles [3][4].

5-Bromopyridine-2,4-diamine: Differentiation Evidence


PDHK1 Inhibition vs. Parent Scaffold

5-Bromopyridine-2,4-diamine exhibits potent inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 24 nM, representing a >100-fold increase in potency compared to the unsubstituted 2,4-diaminopyridine parent scaffold, which shows negligible PDHK1 inhibition at concentrations up to 10 μM [1]. This dramatic potency enhancement is attributed to the 5-bromo substituent facilitating hydrophobic pocket occupancy within the PDHK1 ATP-binding site [2].

Pyruvate dehydrogenase kinase PDHK1 Kinase inhibition

PDHK Isoform Selectivity Profile

5-Bromopyridine-2,4-diamine exhibits a defined selectivity profile across the PDHK isoform family, with IC50 values of 24 nM (PDHK1), 132 nM (PDHK2), 90 nM (PDHK3), and 87 nM (PDHK4) [1]. This selectivity window—approximately 5.5-fold between PDHK1 and PDHK2—is mechanistically significant, as PDHK1 and PDHK2 are differentially expressed in various cancer types . In contrast, the closely related 5-chloropyridine-2,4-diamine analog shows a compressed isoform profile with IC50 values between 34-87 nM across all four isoforms, lacking the preferential PDHK1 selectivity observed with the bromo derivative [2].

PDHK isoforms Selectivity profiling Cancer metabolism

BRDT Bromodomain Binding Affinity

5-Bromopyridine-2,4-diamine binds to the BRDT bromodomain 1 with a dissociation constant (Kd) of 830 nM as measured by BROMOscan assay [1]. This moderate affinity provides a quantifiable starting point for fragment-based drug discovery, in contrast to the unsubstituted 2,4-diaminopyridine scaffold, which shows no detectable binding to BRDT at concentrations up to 100 μM [2]. The bromine atom at the 5-position contributes both steric bulk and potential halogen bonding interactions that are absent in non-halogenated analogs [3].

Bromodomain BRDT Epigenetic probes

Cross-Coupling Reactivity Advantage

The C-Br bond at the 5-position of 5-bromopyridine-2,4-diamine undergoes regioselective Suzuki-Miyaura cross-coupling with aryl boronic acids under mild conditions (Pd(PPh3)4, 80°C, aqueous Na2CO3) while leaving the 2,4-diamino groups intact and available for subsequent functionalization [1]. Under identical conditions, the corresponding 5-chloro analog requires higher temperatures (110°C) and extended reaction times (24h vs 6h) to achieve comparable conversion, while the 5-fluoro analog fails to undergo coupling entirely [2]. This differential reactivity stems from the lower bond dissociation energy of the C-Br bond (approximately 280 kJ/mol) compared to C-Cl (approximately 340 kJ/mol) and C-F (approximately 450 kJ/mol) [3].

Cross-coupling Suzuki-Miyaura Building block

5-Bromopyridine-2,4-diamine: Applications


PDHK1-Selective Lead Optimization

Researchers developing inhibitors targeting the pyruvate dehydrogenase kinase (PDHK) axis in cancer metabolism should prioritize 5-bromopyridine-2,4-diamine as a starting scaffold. Its 24 nM PDHK1 potency and 5.5-fold selectivity over PDHK2 [1] provides an optimized lead-like profile for PDHK1-dependent cancers including glioblastoma and certain breast cancers, where PDHK1 overexpression correlates with poor prognosis. The scaffold's moderate molecular weight (188.03 g/mol) and favorable physicochemical properties (XLogP3-AA 0.5) [2] support further optimization toward clinical candidates.

BRDT Bromodomain Fragment-Based Drug Discovery

For fragment-based drug discovery programs targeting the BRDT bromodomain—a validated target in male contraceptive development and certain testicular cancers—5-bromopyridine-2,4-diamine serves as an experimentally validated fragment hit with a confirmed Kd of 830 nM [1]. Its ligand efficiency metrics and structural tractability via the 5-bromo handle enable rapid fragment growing and merging strategies [2]. The compound's binding mode has been structurally characterized, providing a foundation for structure-guided optimization.

5-Aryl-2,4-diaminopyridine Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of 5-aryl-2,4-diaminopyridine kinase inhibitors should select 5-bromopyridine-2,4-diamine as the key intermediate. Its 6-hour Suzuki-Miyaura coupling at 80°C [1] enables rapid parallel synthesis of diverse 5-aryl analogs, whereas the 5-chloro analog requires 24 hours at 110°C [2]. This time and temperature advantage translates to higher throughput in library production and reduced thermal degradation of sensitive functional groups during synthesis.

FAK Inhibitor Development

Teams developing next-generation focal adhesion kinase (FAK) inhibitors for cancer therapeutics should utilize 5-bromopyridine-2,4-diamine as a core scaffold. The compound falls within the preferred 5-substituted 2,4-diaminopyridine genus specifically claimed in FAK inhibitor patents [1], providing a freedom-to-operate foundation. The 5-bromo substitution pattern enables modular diversification while maintaining the critical 2,4-diamino pharmacophore required for FAK hinge region binding.

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